3-Acetyl-4-phenyl-1H-quinolin-2-one
Overview
Description
3-Acetyl-4-phenyl-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C17H13NO2. It is a derivative of quinoline, a structure known for its wide range of biological activities.
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes, which can inhibit or alter their function .
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Quinoline derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which 3-Acetyl-4-phenyl-1H-quinolin-2-one is part of, have diverse pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial . These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Given the pharmacological activities of related quinoline derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-phenyl-1H-quinolin-2-one typically involves the acetylation of 4-phenylquinolin-2-one. One common method is the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate, followed by cyclization in the presence of sodium carbonate at room temperature . Another approach involves the direct acetylation of N-substituted-4-hydroxyquinolin-2-ones using acetyl chloride in the presence of pyridine or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like microwave-assisted synthesis and solvent-free conditions could be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other functionalized derivatives .
Scientific Research Applications
3-Acetyl-4-phenyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research indicates its potential as an anticancer agent, particularly in inhibiting tumor growth.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2-one: Known for its antimicrobial and anticancer properties.
3-Acetyl-4-methylthioquinolin-2-one: Exhibits unique reactivity due to the presence of both acetyl and methylthio groups.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness
3-Acetyl-4-phenyl-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as an anticancer agent and its versatility in undergoing various chemical transformations make it a valuable compound in both research and industrial applications .
Biological Activity
3-Acetyl-4-phenyl-1H-quinolin-2-one (commonly referred to as 3-APQ) is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of 3-APQ, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 263.29 g/mol. The compound exhibits a yellow crystalline appearance and contains an acetyl group at the 3-position and a phenyl group at the 4-position of the quinoline ring. This specific substitution pattern is crucial for its biological reactivity and activity.
1. Antimicrobial Activity
Research indicates that 3-APQ demonstrates moderate antibacterial activity against various gram-positive and gram-negative bacteria. In particular, it has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate antibacterial |
Escherichia coli | Moderate antibacterial |
Candida species | Potential antifungal effects |
2. Anticancer Properties
3-APQ has been investigated for its potential as an anticancer agent, particularly in inhibiting tumor growth. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting critical pathways involved in cell proliferation and survival. For instance, in vitro studies using various cancer cell lines (e.g., HeLa, MDA-MB231) have shown significant anti-proliferative effects .
The compound's interaction with tubulin has been highlighted as a potential mechanism of action, leading to mitotic arrest and subsequent apoptosis . A study reported that derivatives of quinoline chalcones, which include structures similar to 3-APQ, exhibited potent anti-proliferative activity with low toxicity towards normal cells .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 3-APQ has been explored for anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models . This property suggests potential therapeutic applications in inflammatory diseases.
The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Gene Expression Modulation : It is proposed that 3-APQ could alter gene expression profiles associated with cell cycle regulation and apoptosis.
- Binding Interactions : Molecular docking studies suggest that 3-APQ can effectively bind to various biological targets, including proteins involved in cancer progression .
Case Studies
Recent studies have provided insights into the efficacy of this compound:
- Anticancer Efficacy : In a study involving MDA-MB231 breast cancer cells, treatment with 3-APQ resulted in a significant reduction in cell viability (GI50 values around 50 μM), demonstrating its potential as a lead compound for further development .
- Antimicrobial Testing : A comparative analysis of antimicrobial activity revealed that 3-APQ exhibited higher efficacy than traditional antibiotics against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance.
Properties
IUPAC Name |
3-acetyl-4-phenyl-1H-quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20/h2-10H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFCFBKDKJCFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320547 | |
Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313273-62-0 | |
Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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